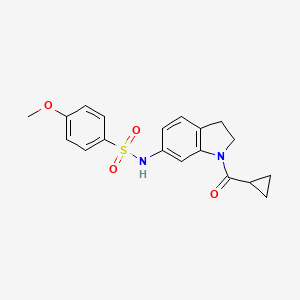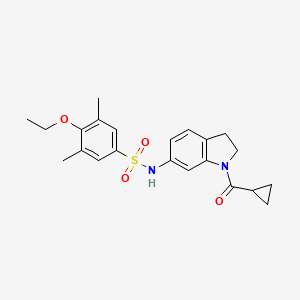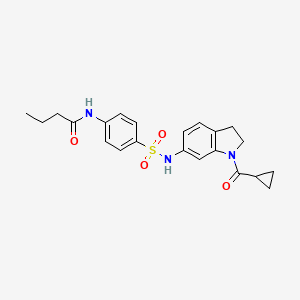
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide
説明
N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide is a chemical compound with the molecular formula C22H25N3O4S . It is available from various suppliers.
Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . It’s important to note that the structure is based on the molecular formula C22H25N3O4S .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . These databases provide information such as the compound’s molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and more .作用機序
CPI-455 inhibits N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide by binding to the enzyme's active site and blocking its catalytic activity. This compound is highly expressed in cancer cells and plays a key role in promoting cell proliferation and survival. Inhibition of this compound leads to increased acetylation of histone proteins, which in turn leads to changes in gene expression and cell cycle arrest. CPI-455 has been shown to induce apoptosis and inhibit tumor growth in preclinical models of cancer.
Biochemical and physiological effects:
In addition to its antitumor effects, CPI-455 has been shown to have other biochemical and physiological effects. HDAC inhibitors have been shown to have anti-inflammatory effects by regulating the expression of pro-inflammatory cytokines and chemokines. CPI-455 has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease. HDAC inhibitors have been shown to improve cognitive function and reduce neuroinflammation in these models.
実験室実験の利点と制限
CPI-455 has several advantages as a research tool. It is a highly selective inhibitor of N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide, which allows for the specific targeting of this enzyme without affecting other HDAC isoforms. CPI-455 is also readily available and can be synthesized in large quantities for use in preclinical studies. However, there are some limitations to the use of CPI-455 in lab experiments. HDAC inhibitors have been shown to have off-target effects on other enzymes and proteins, which can complicate the interpretation of results. Additionally, the effects of HDAC inhibition can be cell type and context-dependent, which can make it difficult to extrapolate results to other systems.
将来の方向性
There are several future directions for the development and application of CPI-455. One area of interest is the combination of CPI-455 with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. HDAC inhibitors have been shown to sensitize cancer cells to these agents and improve their efficacy. Another area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. This could lead to improved efficacy and reduced side effects. Finally, the application of HDAC inhibitors in neurodegenerative diseases is an area of active research, and CPI-455 could have potential therapeutic benefits in these conditions.
科学的研究の応用
CPI-455 has been extensively studied in preclinical models of cancer, where HDAC inhibitors have shown promise as a therapeutic strategy. In vitro studies have demonstrated that CPI-455 inhibits N-(4-(N-(1-(cyclopropanecarbonyl)indolin-6-yl)sulfamoyl)phenyl)butyramide activity with high selectivity and potency, leading to increased acetylation of histone proteins and altered gene expression. In vivo studies have shown that CPI-455 exhibits antitumor activity in a variety of cancer models, including breast, lung, and colon cancer. CPI-455 has also shown efficacy in combination with other anticancer agents, such as immune checkpoint inhibitors and chemotherapy.
特性
IUPAC Name |
N-[4-[[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-2-3-21(26)23-17-8-10-19(11-9-17)30(28,29)24-18-7-6-15-12-13-25(20(15)14-18)22(27)16-4-5-16/h6-11,14,16,24H,2-5,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFPNLFJJSHZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




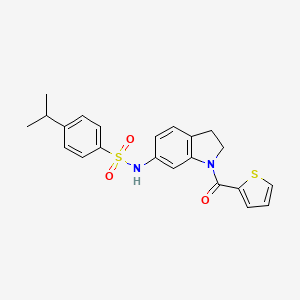
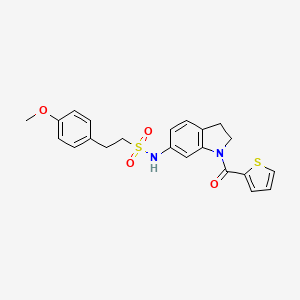
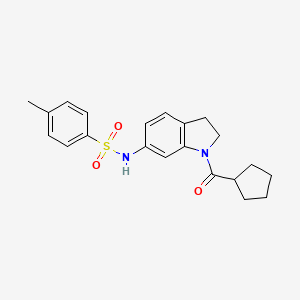
![N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202510.png)
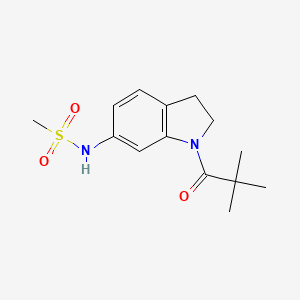
![N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202521.png)

![8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202556.png)
